An In-depth Technical Guide to [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine
An In-depth Technical Guide to [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine
This guide provides a comprehensive technical overview of [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine, a substituted benzylamine with potential applications in pharmaceutical and materials science research. The document details its chemical structure, plausible synthetic pathways, and predicted spectroscopic properties, offering valuable insights for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine is a primary amine characterized by a benzene ring substituted with a bromine atom, an ethoxyethoxy group, and a methanamine group. The strategic placement of these functional groups imparts specific chemical properties that are of interest for further molecular design and synthesis.
Molecular Formula: C₁₁H₁₆BrNO₂
Molecular Weight: 274.15 g/mol
Structure:
Figure 1: Chemical structure of [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine.
As of the latest update of this guide, a specific CAS number for [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine has not been assigned, suggesting it may be a novel or non-commercial compound. The primary precursor, 2-bromo-5-(2-ethoxyethoxy)benzaldehyde, is commercially available under CAS number 915369-13-0[1].
Synthetic Approaches
The synthesis of [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine can be approached through two primary, reliable routes starting from the corresponding benzaldehyde or benzonitrile. The choice of pathway may depend on the availability of starting materials, desired purity, and scale of the reaction.
Pathway A: Reductive Amination of 2-Bromo-5-(2-ethoxyethoxy)benzaldehyde
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[2][3] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its in-situ reduction.
Figure 2: Reductive amination pathway.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-5-(2-ethoxyethoxy)benzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol (20 mL/g of aldehyde).
-
Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes. The use of NaBH₃CN is advantageous as it selectively reduces the imine in the presence of the aldehyde.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of 1M HCl until the pH is acidic. Stir for 30 minutes.
-
Purification: Basify the aqueous solution with 2M NaOH and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Pathway B: Reduction of 2-Bromo-5-(2-ethoxyethoxy)benzonitrile
An alternative route involves the reduction of the corresponding benzonitrile. This method is particularly useful if the benzonitrile is more readily accessible than the benzaldehyde.
Figure 3: Nitrile reduction pathway.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the suspension to 0 °C. Add a solution of 2-bromo-5-(2-ethoxyethoxy)benzonitrile (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser work-up).
-
Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by acid-base extraction followed by column chromatography.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and the known effects of the functional groups present in the molecule.[4][5][6]
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | d | 1H | Ar-H |
| ~ 6.9 | dd | 1H | Ar-H |
| ~ 6.8 | d | 1H | Ar-H |
| ~ 4.1 | t | 2H | -OCH₂CH₂O- |
| ~ 3.8 | s | 2H | -CH₂NH₂ |
| ~ 3.7 | t | 2H | -OCH₂CH₂O- |
| ~ 3.5 | q | 2H | -OCH₂CH₃ |
| ~ 1.2 | t | 3H | -OCH₂CH₃ |
| ~ 1.5 (broad) | s | 2H | -NH₂ |
The ethoxy group is expected to show a triplet at ~1.2 ppm and a quartet at ~3.5 ppm.[6] The two methylene groups of the ethoxyethoxy linker will appear as triplets around 3.7 and 4.1 ppm.[7][8][9][10] The benzylic protons of the methanamine group are expected to appear as a singlet around 3.8 ppm. The aromatic protons will be split into a doublet, a doublet of doublets, and a doublet, characteristic of a 1,2,4-trisubstituted benzene ring. The amine protons will likely appear as a broad singlet.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 | Ar-C-O |
| ~ 140 | Ar-C-CH₂NH₂ |
| ~ 133 | Ar-C-H |
| ~ 118 | Ar-C-H |
| ~ 115 | Ar-C-H |
| ~ 112 | Ar-C-Br |
| ~ 70 | -OCH₂CH₂O- |
| ~ 69 | -OCH₂CH₂O- |
| ~ 66 | -OCH₂CH₃ |
| ~ 45 | -CH₂NH₂ |
| ~ 15 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretch (primary amine) |
| 2850-3000 | C-H stretch (aliphatic) |
| 1600, 1480 | C=C stretch (aromatic) |
| 1240 | C-O stretch (aryl ether) |
| 1120 | C-O stretch (aliphatic ether) |
| 1050 | C-N stretch |
| 800-880 | C-H bend (aromatic, out-of-plane) |
| 550-650 | C-Br stretch |
The IR spectrum is expected to show characteristic peaks for the primary amine (N-H stretch), the aromatic ring, the ether linkages, and the carbon-bromine bond.[4]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the presence of the bromine atom. The base peak is expected to be the tropylium ion or a related fragment resulting from the loss of the amino group.[5][11][12][13][14][15]
Table 4: Predicted MS Fragmentation
| m/z | Assignment |
| 273/275 | [M]⁺ |
| 258/260 | [M - NH₂]⁺ |
| 199/201 | [M - CH₂CH₂O-CH₂CH₃]⁺ |
| 185 | [M - Br - CH₂NH₂]⁺ |
| 91 | Tropylium ion [C₇H₇]⁺ |
Potential Applications and Safety Considerations
Substituted benzylamines are a common scaffold in medicinal chemistry due to their ability to interact with various biological targets. The presence of the ethoxyethoxy group can improve pharmacokinetic properties such as solubility and membrane permeability. The bromo-substituent provides a handle for further synthetic modifications, such as cross-coupling reactions.
Potential Applications:
-
Pharmaceutical Intermediates: As a building block for the synthesis of more complex drug candidates.
-
Materials Science: For the development of novel polymers or functional materials.
Safety:
The toxicological properties of [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine have not been established. As with any novel chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed overview of the chemical structure, synthesis, and predicted spectroscopic properties of [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine. The outlined synthetic routes are robust and utilize standard organic chemistry transformations. The predicted spectroscopic data serves as a valuable reference for the characterization of this compound. Further research is warranted to explore its potential applications in various scientific fields.
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